REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([CH2:13][OH:14])[C:5]([NH:9][CH2:10][CH2:11][OH:12])=[N:6][C:7]=1[Cl:8]>CC(C)=O.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[N:3]=[C:4]([CH:13]=[O:14])[C:5]([NH:9][CH2:10][CH2:11][OH:12])=[N:6][C:7]=1[Cl:8] |f:2.3.4|
|
Name
|
5,6-dichloro-3-hydroxymethyl-2-(2-hydroxyethyl)aminopyrazine
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C(=NC1Cl)NCCO)CO
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
36 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The manganese dioxide was filtered off
|
Type
|
WASH
|
Details
|
the precipitate was washed well with acetone
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The manganese dioxide was filtered off
|
Type
|
WASH
|
Details
|
the precipitate was washed twice with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C(=NC1Cl)NCCO)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |